tert-Butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-oxoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-12(7-8-14)5-4-6-12/h8H,4-7,9H2,1-3H3,(H,13,15) |
InChI Key |
JAJOUGVEZJEOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CC=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylmethyl ketone derivative under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile . The reaction mixture is stirred at room temperature, and the product is purified through standard techniques such as column chromatography.
Chemical Reactions Analysis
tert-Butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Similarity and Key Features
Key Observations :
- Substituent Effects : The 2-oxoethyl group distinguishes the target compound from analogs like 133550-78-4 (2-chlorophenyl substituent), which may exhibit different electronic properties and steric hindrance .
- Functional Groups: Compared to tert-Butyl ((1-(2-aminoethyl)cyclopropyl)methyl)carbamate (1032684-85-7), the target compound’s oxoethyl group offers a ketone for further derivatization, whereas the aminoethyl group in 1032684-85-7 provides a primary amine post-deprotection .
Key Observations :
- Efficiency : The target compound’s synthesis may require oxidation steps (e.g., converting a hydroxyethyl to oxoethyl group), which can be lower-yielding compared to direct Boc protections (e.g., 90% yield in ).
- Challenges : Cyclobutane-containing compounds often face synthetic hurdles due to ring strain, necessitating optimized conditions for stability .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Physical Data
Key Observations :
- Lipophilicity : The target compound’s lower molecular weight and LogP (~1.5) suggest better aqueous solubility compared to bulkier analogs like 338.80 g/mol benzamide derivatives .
- Biological Relevance: Unlike fluorinated benzamides (e.g., 3-chloro-4-fluoro-N-{[1-(methylamino)cyclohex-1-yl]methyl}benzamide), the target compound lacks aromatic pharmacophores, likely limiting direct receptor interactions .
Stability and Reactivity
- Cyclobutane Stability : The strained cyclobutane ring in the target compound may render it more reactive toward ring-opening reactions compared to cyclohexane analogs (e.g., 154748-49-9) .
- Boc Deprotection : The Boc group in the target compound is susceptible to acidic conditions (e.g., HCl in dioxane), similar to other tert-butyl carbamates .
Biological Activity
Tert-Butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate is a synthetic compound categorized as a carbamate ester. Its unique structural features, including a tert-butyl group and a cyclobutyl moiety, suggest potential biological activities that merit investigation. This article explores its biological activity, synthesis, and applications based on diverse sources.
- Chemical Formula : CHNO
- Molecular Weight : 255.35 g/mol
- Structure : The compound consists of a tert-butyl group attached to a cyclobutyl ring with a 2-oxoethyl substituent, which may influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Recent studies indicate that compounds with structural similarities to this compound exhibit antitumor properties. For instance, related carbamates have shown efficacy in inhibiting tumor growth through various mechanisms, including:
- Inhibition of cell proliferation : Compounds targeting the mitogen-activated protein kinase (MAPK) pathway have demonstrated significant antiproliferative effects in cancer cell lines.
- Mechanisms of action : These compounds may act by modulating pathways involved in cell survival and apoptosis, similar to the effects observed with trametinib and 4-methylumbelliferone in malignant pleural mesothelioma models .
Enzyme Inhibition
Carbamate derivatives are often investigated for their ability to inhibit specific enzymes. The presence of the 2-oxoethyl group may enhance the compound's reactivity towards enzymes involved in metabolic pathways, potentially leading to:
- Inhibition of squalene synthase : This enzyme plays a crucial role in cholesterol biosynthesis, and related compounds have shown potent inhibitory effects, suggesting that this compound could exhibit similar properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the cyclobutyl ring : This step may involve cyclization reactions that introduce the cyclobutyl moiety.
- Introduction of the 2-oxoethyl group : This can be achieved through acylation or other functionalization techniques.
- Final carbamation step : The final product is obtained by reacting the intermediate with tert-butyl isocyanate.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally related carbamates:
| Compound Name | Chemical Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | CHNO | Smaller cyclic structure | Potential antitumor activity |
| Tert-butyl N-{(1-amino-cyclohexyl)methyl}carbamate | CHNO | Contains an amino group | Enhanced solubility and reactivity |
| Tert-butyl N-{(piperidin-4-yl)methyl}carbamate | CHNO | Incorporates a piperidine ring | Different pharmacodynamics |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, the use of NaHCO₃ as a base in THF (tetrahydrofuran) during coupling reactions improves selectivity and minimizes side products, as demonstrated in analogous carbamate syntheses . Post-reaction purification via column chromatography (e.g., silica gel with EtOAc/hexane gradients) is critical for isolating the compound in >95% purity. Continuous flow reactors, as described in cyclobutyl carbamate derivatives, can enhance scalability and reproducibility by maintaining consistent temperature and mixing .
Q. How can researchers characterize the structural features of this compound to confirm its identity?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to identify key groups like the tert-butyl (δ ~1.4 ppm for H) and the cyclobutyl-oxoethyl moiety (δ ~2.5–3.5 ppm for H) .
- Mass spectrometry (ESI+) : Confirm the molecular ion peak at m/z 267.24 (CHFNO) and fragmentation patterns to validate the carbamate linkage .
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm, optimized for carbamate stability .
Q. What structural features of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 2-oxoethyl group on the cyclobutane ring increases electrophilicity, enabling reactions with amines or thiols. The tert-butyl carbamate acts as a protecting group , stabilizing the amine during synthesis. Steric hindrance from the cyclobutyl ring may slow reactions at the methylene position, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for tert-butyl carbamate derivatives be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects and reaction scale . For example, the trifluoromethyl group in analogs like tert-butyl N-{[3-oxo-1-(trifluoromethyl)cyclobutyl]methyl}carbamate alters electron density, affecting reaction kinetics. Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions . Cross-validate results with kinetic studies (e.g., monitoring by in-situ IR spectroscopy) .
Q. What mechanistic insights explain the interaction of this compound with enzymatic targets?
- Methodological Answer : The carbamate group can act as a transition-state analog in enzymatic assays. For instance, the 2-oxoethyl moiety may form covalent adducts with cysteine residues in active sites, as seen in studies of cyclobutyl carbamates inhibiting proteases. Use stopped-flow kinetics and X-ray crystallography to map binding interactions. Computational docking (e.g., AutoDock Vina) predicts binding affinity trends, which can be validated via SPR (surface plasmon resonance) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH stability : The carbamate bond is prone to hydrolysis under acidic (pH <3) or basic (pH >10) conditions. Use HPLC stability studies (e.g., 37°C, 24 hours) to quantify degradation products like tert-butyl alcohol and cyclobutylmethylamine .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>150°C for similar carbamates). Store at –20°C in anhydrous DMSO to prevent hydrolysis .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer :
- Synthetic diversification : Modify the cyclobutyl ring (e.g., introduce halogens or methyl groups) and compare bioactivity. For example, replacing the 2-oxoethyl group with a benzyl or tetrahydropyran moiety alters log P and membrane permeability .
- Data table for SAR :
| Analog Structure | log P | Enzymatic IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| tert-Butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate | 2.1 | 450 ± 30 | 12.5 |
| tert-Butyl N-[1-(3-oxoethyl)cyclobutyl]carbamate | 1.8 | 620 ± 45 | 18.2 |
| tert-Butyl N-[1-(2-nitroethyl)cyclobutyl]carbamate | 2.5 | >1000 | 5.3 |
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME) to identify potential cytochrome P450 oxidation sites (e.g., cyclobutyl methyl group). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS to detect metabolites. MD simulations (AMBER) model interactions with CYP3A4, highlighting steric clashes with the tert-butyl group that reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
